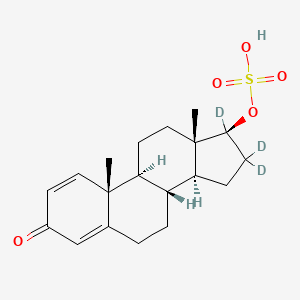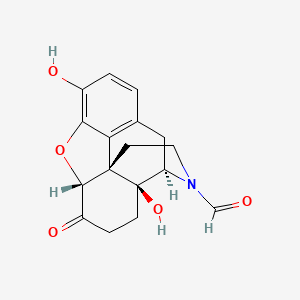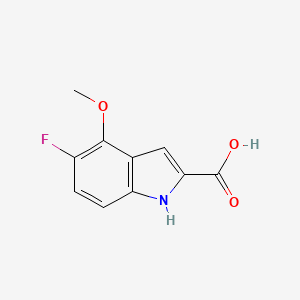
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H19BrClOSi. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further bonded to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-chlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+tert-butyl dimethylsilyl chlorideBasethis compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenoxy group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the protection of hydroxyl groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and in medicinal chemistry research to explore new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenoxy group can participate in nucleophilic aromatic substitution reactions, while the silyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane can be compared with other similar compounds such as:
(4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a similar phenoxy group but differs in the presence of a butanoic acid moiety instead of the silyl group.
(4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,6-di-tert-butylphenol: This compound has additional tert-butyl groups on the phenol ring, which can influence its reactivity and steric properties.
The uniqueness of this compound lies in its combination of halogen atoms and the silyl group, which provides a versatile platform for various chemical transformations.
Propriétés
Formule moléculaire |
C12H18BrClOSi |
|---|---|
Poids moléculaire |
321.71 g/mol |
Nom IUPAC |
(4-bromo-2-chlorophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 |
Clé InChI |
CQOOCDRDHMXUPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


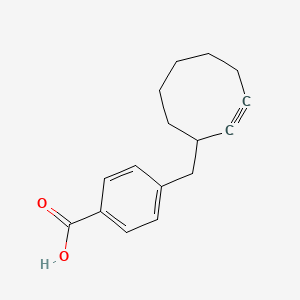

![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)
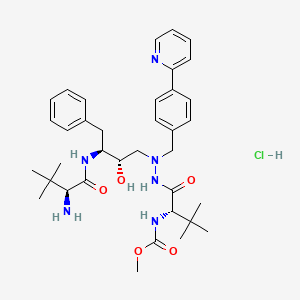


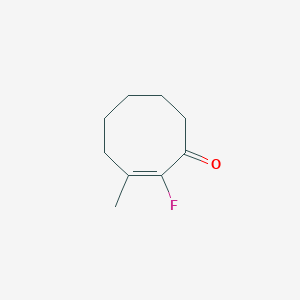
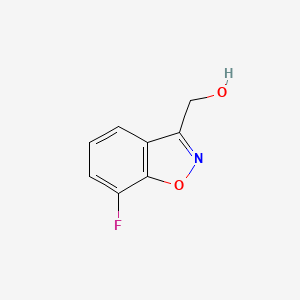
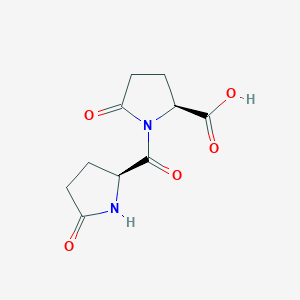
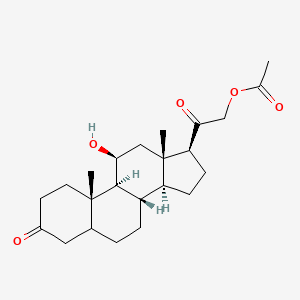
![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)
